2-Methylhexadecanoate

Description

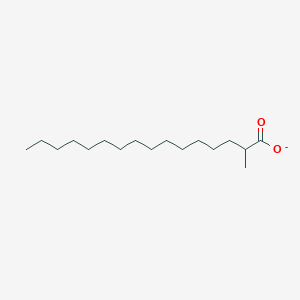

2-Methylhexadecanoate, also known as methyl this compound (CAS 2490-53-1), is a branched-chain fatty acid methyl ester with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol . Structurally, it consists of a hexadecanoic acid backbone (16 carbons) with a methyl group (-CH₃) attached to the second carbon, esterified with a methyl group at the terminal carboxylate (Figure 1). Its IUPAC name is methyl this compound, and it is synonymously referred to as methyl 2-methylpalmitate .

This compound is of interest in organic synthesis, fragrance formulation, and lipid biochemistry due to its branched structure, which influences physical properties like melting point, solubility, and oxidative stability compared to linear esters .

Properties

Molecular Formula |

C17H33O2- |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-methylhexadecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/p-1 |

InChI Key |

AXPAUZGVNGEWJD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers

2-Methylhexadecanoate belongs to a group of methyl-branched hexadecanoate esters. Its closest structural analogs are positional isomers differing in methyl group placement along the carbon chain. Key isomers include:

Table 1: Comparison of Methyl-Branched Hexadecanoate Isomers

Key Differences and Implications:

This positioning may also lower melting points relative to linear esters due to disrupted crystal packing . 14- and 15-Methylhexadecanoate: Methyl groups near the chain terminus (C-14/C-15) mimic properties of iso- and anteiso-branched fatty acids found in biological systems. These isomers are expected to have lower melting points than the C-2 analog due to reduced van der Waals interactions .

Biological Relevance: Branched-chain fatty acids like 15-methylhexadecanoate are precursors for microbial membrane lipids, where branching confers fluidity at lower temperatures. In contrast, this compound’s proximity to the ester group may limit its role in lipid bilayers but enhance stability in synthetic applications .

Synthetic and Industrial Applications: this compound: Used in fragrance blends and as a specialty solvent due to its mild odor and resistance to oxidation . 14-/15-Methylhexadecanoate: Potential applications in biofuels or lubricants, where branching improves low-temperature performance .

Comparison with Other Esters

While structural isomers are the most direct analogs, other esters with related backbones include:

Table 2: Comparison with Functionalized Esters

These compounds exhibit greater structural complexity, with functional groups enabling roles in biochemistry (e.g., phospholipid analogs) or industrial chemistry (e.g., surfactants).

Research Findings and Data Gaps

- Synthesis: this compound is synthesized via esterification of 2-methylhexadecanoic acid, a process optimized for high yield in non-polar solvents .

- Data Needs : Comparative studies on melting points, solubility, and enzymatic degradation of positional isomers are scarce, highlighting a gap for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.